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The table below summarizes the key quantitative data and conditions for the preparation of (+)-

Apoverbenone.

Property Value / Description
Experimental
Conditions

Specific Optical
Rotation ([α]D)

+319° c 2.4% in CHCl₃ [1]

Chemical Name (+)-6,6-dimethylnorpin-3-en-2-one [1]

Starting Material (–)-pin-2(10)-ene (91% optical purity) [1]

Key Reaction Dehydrobromination of 3-bromo-6,6-
dimethylbicyclo[3.1.1]heptan-2-one [1]

Reagents Lithium bromide, lithium carbonate [1]

Solvent Dimethyl sulphoxide (DMSO) [1]

Reaction Outcome Good yield [1]
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The following diagram illustrates the experimental workflow for the synthesis and measurement of (+)-

Apoverbenone.

Start: (–)-pin-2(10)-ene
(91% optical purity)

Reaction with Bromine

Form Bromo-ketone
(3-bromo-6,6-dimethylbicyclo-

[3.1.1]heptan-2-one)

Dehydrobromination
Reagents: LiBr, Li₂CO₃

Solvent: DMSO

Product: (+)-Apoverbenone
(6,6-dimethylnorpin-3-en-2-one)

Analysis: Polarimetry

Result: Specific Optical Rotation
[α]D = +319°

(c 2.4% in CHCl₃)

Click to download full resolution via product page

Synthesis and measurement workflow for (+)-Apoverbenone
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Detailed Experimental Protocol

The synthesis of (+)-Apoverbenone involves a dehydrobromination reaction to create a double bond in a

sterically hindered molecule [1].

Key Step: The elimination of hydrogen bromide (HBr) from the precursor 3-bromo-6,6-
dimethylbicyclo[3.1.1]heptan-2-one.
Reaction Conditions: The reaction is performed using lithium bromide (LiBr) and lithium
carbonate (Li₂CO₃) in dimethyl sulphoxide (DMSO) as the solvent. This specific base-solvent
system is effective for achieving a good yield of the desired enone, (+)-Apoverbenone, despite the

challenging steric environment around the reactive center [1].
Measurement of Optical Rotation: The specific rotation of the final product is measured using a

polarimeter. A solution is prepared at a concentration of 2.4% weight/volume (c 2.4%) in
chloroform (CHCl₃). The observed rotation is then used to calculate the specific rotation, reported as

[α]D +319°, where "D" indicates the sodium D line (wavelength 589 nm) was used as the light source
[1].

Relevance in Drug Development

(+)-Apoverbenone serves as a critical chiral building block in medicinal chemistry. A key application is in

the synthesis of synthetic cannabinoid receptor analogs.

The diagram below shows how (+)-Apoverbenone is utilized in the drug discovery process for cannabinoid

analogs.
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(+)-Apoverbenone
(Chiral Synthon)

Synthetic Chemistry
• Cuprate addition to resorcinol
• Dihydropyran ring formation
• Stereospecific introduction

of β-11-hydroxymethyl group

Cannabinoid Analogs
(e.g., cis-hept-1-ene side chain)

Biological Testing
• CB1 Receptor Affinity (Ki = 0.89 nM)

• CB2 Receptor Affinity
• Selectivity Profile

Application: Study of
Cannabinoid Receptor

Structure-Activity Relationships (SAR)

Click to download full resolution via product page

(+)-Apoverbenone application in cannabinoid research

Researchers used (+)-Apoverbenone to synthesize a series of cannabinoids with modified side chains [2]. A

cuprate addition of a substituted resorcinol to (+)-apoverbenone was a key step in constructing the

molecules. The resulting analogs, particularly one with a cis-hept-1-ene side chain, showed very high

binding affinity for the CB1 receptor (Ki = 0.89 nM) and significant selectivity over the CB2 receptor [2].

This demonstrates the value of (+)-Apoverbenone in creating targeted molecules for probing biological

pathways and developing potential therapeutics.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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